molecular formula C10H7FO2S B3051270 Naphthalene-2-sulfonyl fluoride CAS No. 325-12-2

Naphthalene-2-sulfonyl fluoride

Cat. No.: B3051270
CAS No.: 325-12-2
M. Wt: 210.23 g/mol
InChI Key: LGWYRYDAHZTSKX-UHFFFAOYSA-N
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Description

Naphthalene-2-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains a sulfonyl fluoride group attached to the second position of the naphthalene ring. This compound is known for its unique stability and reactivity balance, making it valuable in various scientific and industrial applications.

Mechanism of Action

Naphthalene-2-sulfonyl fluoride, also known as 2-Naphthalenesulfonyl fluoride, is a chemical compound with the empirical formula C10H7FO2S . This compound has been identified for its unique stability-reactivity balance, making it a valuable reagent in various biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-2-sulfonyl fluoride can be synthesized through several methods. One common approach involves the chlorine–fluorine exchange of naphthalene-2-sulfonyl chloride in the presence of an aqueous solution of potassium fluoride (KF) or potassium bifluoride (KHF2) . Another method includes the use of phase transfer catalysts such as 18-crown-6-ether in acetonitrile to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.

Comparison with Similar Compounds

Uniqueness: Naphthalene-2-sulfonyl fluoride is unique due to its specific position of the sulfonyl fluoride group, which influences its reactivity and stability. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs .

Properties

IUPAC Name

naphthalene-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWYRYDAHZTSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496942
Record name Naphthalene-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325-12-2
Record name Naphthalene-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 325-12-2
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Synthesis routes and methods

Procedure details

2-Naphthalenesulfonyl fluoride was prepared from 2-naphthalenesulfonyl chloride and potassium fluoride as described in Example 1. A product with mp 85°-86° C (literature 86°-88° C; W. Davies and J. H. Dick, J. Chem. Soc., 2104, 1931) was obtained in 92% yield. The chemical analysis NMR and IR spectra were in agreement with the assigned structure.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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